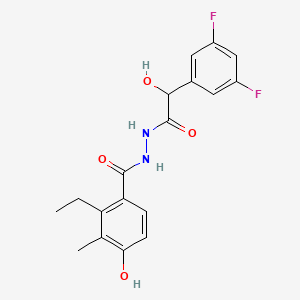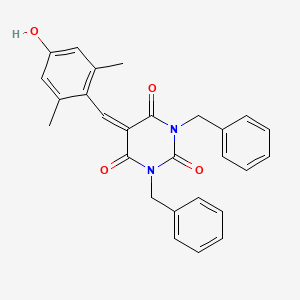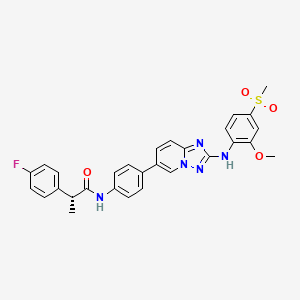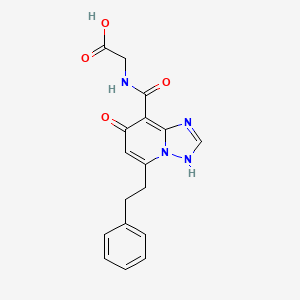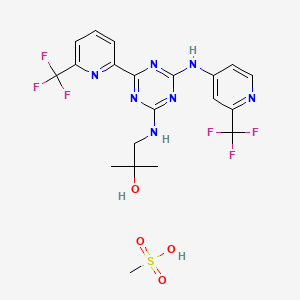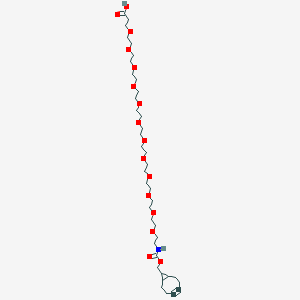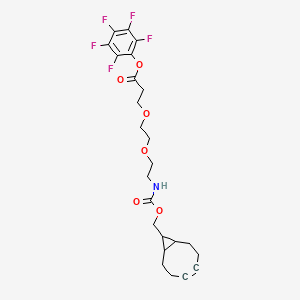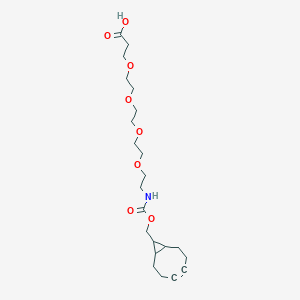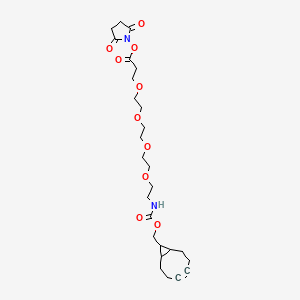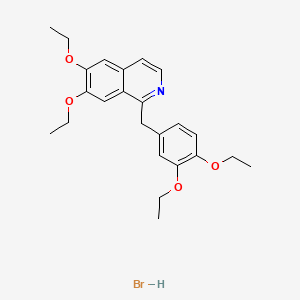
Ethaverine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethaverine Hydrobromide is a drug that belongs to the class of enzyme inhibitors . It is used for the treatment of symptoms of autoimmune diseases . It is also a potent inhibitor of the parasympathetic nervous system .
Synthesis Analysis
Ethaverine Hydrobromide is an alkaloid prepared synthetically from opium with no narcotic properties . It inhibits the activity of malonic acid decarboxylase, an enzyme involved in the synthesis of catecholamines .
Molecular Structure Analysis
The molecular formula of Ethaverine Hydrobromide is C24H29NO4 . The average mass is 395.491 Da and the monoisotopic mass is 395.209656 Da .
Physical And Chemical Properties Analysis
Ethaverine Hydrobromide has a density of 1.1±0.1 g/cm3, a boiling point of 527.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 116.7±0.3 cm3 and a molar volume of 358.2±3.0 cm3 .
Applications De Recherche Scientifique
Ethaverine acts as a vasodilator and antispasmodic drug. In studies on PC12 cells, it was found to reduce catecholamine secretion by blocking L-type voltage-sensitive Ca2+ channels (Suh & Kim, 1994).
It has been effective as a smooth muscle relaxant in both human and animal studies, significantly increasing peripheral blood flow in patients with occlusive artery disease (Oswald & Baeder, 1975).
Ethaverine inhibits cardiac L-type calcium channels, suggesting its potential use in treating peripheral vascular disease (Wang & Rosenberg, 1991).
It has shown inhibitory effects on dopamine content in PC12 cells, indicating a potential role in neurological research (Shin et al., 2001).
In studies on cochlear microcirculation, ethaverine hydrochloride was observed to elevate endocochlear PO2, suggesting its application in otolaryngological research (Prazma et al., 1981).
It was found to safely increase distance-to-claudication in patients with intermittent claudication, indicating its usefulness in vascular research (Trainor et al., 1986).
Ethaverine has been studied for its pharmacokinetics, with rapid absorption and a terminal elimination half-life of approximately 3.3 hours in human subjects (Meyer et al., 1983).
The drug's coronary vasodilator potency has been compared to papaverine, indicating its potential application in cardiovascular research (Winder et al., 1950).
Ethaverine's impact on chronotropic and dromotropic cardiac functions has been evaluated, demonstrating its distinct pharmacological properties compared to papaverine (Lacroix et al., 1976).
It has been investigated for its therapeutic potential in treating angina pectoris, showing promise as a coronary vasodilator (Voyles et al., 1953).
The mechanism of the spasmolytic effect of ethaverine, compared to papaverine, has been studied, providing insights into its biochemical effects and potential medical applications (Santi et al., 1964).
Propriétés
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGNDNAEHCMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethaverine HBr | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



